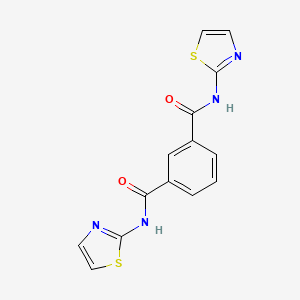

N,N'-Bis(2-thiazolyl)isophthalamide

Beschreibung

Eigenschaften

Molekularformel |

C14H10N4O2S2 |

|---|---|

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

1-N,3-N-bis(1,3-thiazol-2-yl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C14H10N4O2S2/c19-11(17-13-15-4-6-21-13)9-2-1-3-10(8-9)12(20)18-14-16-5-7-22-14/h1-8H,(H,15,17,19)(H,16,18,20) |

InChI-Schlüssel |

MARWQHQTMLKNFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N’-Bis(2-thiazolyl)isophthalamid beinhaltet typischerweise die Reaktion von Isophthaloylchlorid mit 2-Aminothiazol. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für N,N’-Bis(2-thiazolyl)isophthalamid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit umfassen, um die Ausbeute und Reinheit zu maximieren. Darüber hinaus würden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N’-Bis(2-thiazolyl)isophthalamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thiazolylgruppen können oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Die Thiazolylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide können in Substitutionsreaktionen verwendet werden, häufig in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation der Thiazolylgruppen Sulfoxide oder Sulfone ergeben, während die Reduktion Amine produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, an denen verschiedene funktionelle Gruppen an den Thiazolylringen befestigt sind.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of N,N'-Bis(2-thiazolyl)isophthalamide can be categorized into several key areas:

Biological Research

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, a study reported its activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly against human cancer cell lines. In vitro assays indicated that it induces apoptosis in cancer cells, with IC50 values suggesting potent activity. Molecular docking studies further elucidated its mechanism of action by revealing interactions with key proteins involved in cell proliferation and survival pathways .

Material Science

- Polymer Chemistry : this compound serves as a valuable intermediate in the synthesis of high-performance polymers. Its thermal stability and mechanical properties make it suitable for applications in coatings and advanced materials. Research has focused on developing polymer blends that incorporate this compound to enhance durability and resistance to environmental factors.

- Organic Electronics : The compound's unique electronic properties have led to investigations into its use in organic semiconductors. Its π-conjugated structure allows for efficient charge transport, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound was tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on various cancer cell lines, including breast and colon cancer cells. The findings showed significant cytotoxicity with varying IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

These results suggest that this compound could be developed further as a potential anticancer agent.

Wirkmechanismus

Der Mechanismus, durch den N,N’-Bis(2-thiazolyl)isophthalamid seine Wirkungen ausübt, beruht in erster Linie auf seiner Fähigkeit, Metallionen zu chelatieren. Die Thiazolylgruppen können an Metallionen binden und stabile Komplexe bilden. Diese Eigenschaft macht es in Anwendungen nützlich, bei denen die Regulation von Metallionen entscheidend ist, wie z. B. bei der Behandlung von Metallionen-bedingten Krankheiten oder in der Katalyse. Die Fähigkeit der Verbindung, mit Proteinen und Enzymen zu interagieren, trägt ebenfalls zu ihrer biologischen Aktivität bei.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

N,N'-Bis-[3-(2-amino-thiazol-4-yl)-phenyl]isophthalamide (ATPIPA)

- Structure: ATPIPA incorporates two 2-amino-thiazol-4-yl groups linked via phenyl rings to the isophthalamide core, introducing additional aromaticity and hydrogen-bonding capacity .

- Synthesis: Synthesized via condensation of isophthaloyl chloride with m/p-aminoacetophenone, followed by cyclization with thiourea and iodine. This contrasts with N,N'-Bis(2-thiazolyl)isophthalamide, which likely uses direct thiazole coupling to the isophthalic acid backbone.

- Applications : ATPIPA is used to prepare aromatic polyamides with exceptional thermal stability (decomposition temperatures >400°C) due to enhanced π-π stacking and hydrogen bonding .

α,δ-Bis[4-(4-bromophenyl)-2-thiazolyl]-3,4-dihydro-β,4-dioxo-2-quinazolinepentanenitrile Potassium Salt

- Structure : A quinazoline derivative with bromophenyl-substituted thiazoles and a potassium counterion. The bromine atoms increase molecular weight and polarizability compared to the simpler thiazolyl groups in the target compound .

- Synthesis : Achieved in 58% yield, highlighting efficient bromine-thiazole coupling strategies that could inform optimization of the target compound’s synthesis .

Salen-Type Platinum(II) Complexes

- Structure : Methoxysalicylidene-Schiff base ligands (e.g., (S)L3H2) coordinated to Pt(II). These lack the isophthalamide backbone but share bis-heterocyclic design principles .

- Applications : Used in catalysis and materials science for metal coordination, contrasting with the target compound’s role in polymer synthesis .

Comparative Data Table

Research Findings and Performance Metrics

- Thermal Stability: ATPIPA outperforms the target compound due to its extended aromatic system and hydrogen-bonding amino groups .

- Solubility : this compound may exhibit better solubility in polar aprotic solvents (e.g., DMSO) compared to brominated analogues, which face challenges due to halogenated hydrophobicity .

- Toxicity: While the carcinogenicity of nitrofuran-thiazolyl derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) is well-documented , the target compound’s safety profile remains unstudied, necessitating future evaluation.

Q & A

Q. How can researchers optimize the synthesis of N,N'-Bis(2-thiazolyl)isophthalamide to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of thiazolyl intermediates, improving coupling efficiency .

- Catalysts : Use coupling agents like HATU or EDCI to facilitate amide bond formation between isophthalic acid derivatives and 2-aminothiazole .

- Temperature Control : Reactions performed at 60–80°C reduce side-product formation while maintaining reactivity .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) followed by recrystallization in ethanol yields >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiazole substituents (e.g., δ 7.8–8.2 ppm for aromatic protons) .

- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between thiazole and isophthalamide cores) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 344.2) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation risk) .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the bioactivity of this compound derivatives?

Methodological Answer:

- Quadrant-Based SAR : Divide the molecule into four regions (e.g., thiazole rings, amide linkers) and independently modify substituents. For example:

- Hybrid Derivatives : Combine optimal substituents (e.g., brominated thiazoles + methylated linkers) to amplify activity .

- Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., RT inhibition IC₅₀) to quantify effects .

Q. What strategies resolve contradictions in reported biological activities of thiazolyl-containing compounds?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values for RT inhibition) to identify outliers caused by assay variability .

- Control Experiments : Replicate conflicting studies under standardized conditions (e.g., fixed cell lines, identical buffer pH) .

- Computational Modeling : Use DFT to predict electronic effects (e.g., thiazole ring electron density) that may explain divergent bioactivities .

Q. How does this compound interact with transition metals, and what applications arise from its coordination chemistry?

Methodological Answer:

Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound derivatives?

Methodological Answer:

- NO Inhibition : Measure suppression of LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ typically 5–50 μM) .

- Cytokine Profiling : ELISA-based quantification of TNF-α and IL-6 in supernatants .

- NF-κB Luciferase Assay : Transfected HEK293 cells quantify pathway inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between cell-free and cell-based assays?

Methodological Answer:

- Membrane Permeability : Use logP calculations (>3 indicates better cell penetration) to explain low cell-based activity .

- Metabolic Stability : Incubate compounds with liver microsomes to identify rapid degradation in cell-based systems .

- Off-Target Effects : Perform kinome-wide profiling to rule out non-specific kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.